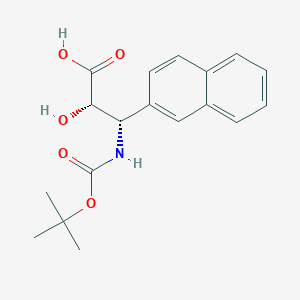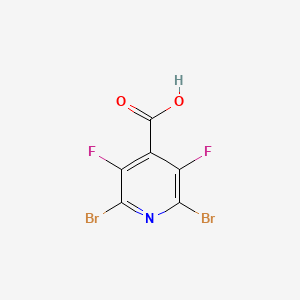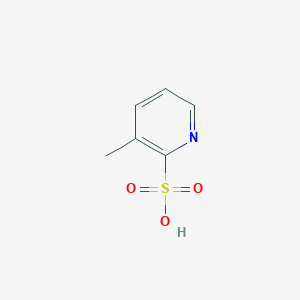
1,4-Dibromo-2-chloro-1,1,2-trifluoropentane
説明
“1,4-Dibromo-2-chloro-1,1,2-trifluoropentane” is a chemical compound with the molecular formula C4H4Br2ClF3 . It has an average mass of 304.331 Da and a monoisotopic mass of 301.832031 Da .
Molecular Structure Analysis
The molecular structure of “1,4-Dibromo-2-chloro-1,1,2-trifluoropentane” consists of 4 carbon atoms, 4 hydrogen atoms, 2 bromine atoms, 1 chlorine atom, and 3 fluorine atoms . The structure is linear, with freely rotating bonds .Physical And Chemical Properties Analysis
The compound has a density of 2.0±0.1 g/cm3, a boiling point of 169.4±35.0 °C at 760 mmHg, and a vapor pressure of 2.0±0.3 mmHg at 25°C . The enthalpy of vaporization is 38.9±3.0 kJ/mol, and the flash point is 56.3±25.9 °C . The index of refraction is 1.468, and the molar refractivity is 41.3±0.3 cm3 . The compound has no H bond acceptors or donors, and it has 3 freely rotating bonds .科学的研究の応用
NMR Spectroscopy
A study by Hinton and Jaques (1975) conducted a complete nuclear magnetic resonance (NMR) investigation of a compound structurally similar to 1,4-Dibromo-2-chloro-1,1,2-trifluoropentane, namely 2-Chloro-1,4-dibromo-1,2,2-trifluorobutane. This research involved obtaining all fluorine, carbon, and hydrogen chemical shifts and determining 23 coupling constants, providing insights into the complexity of spin-spin coupling for proton and fluorine nuclei in such compounds (Hinton & Jaques, 1975).
Conformational Analysis
Postmyr (1994) explored the molecular structures and conformational compositions of halogenated compounds, including 1,2-dibromo-1,1,2,3,3,3-hexafluoropropane, through gas-phase electron diffraction and ab initio calculations. This research revealed the existence of different conformers and their relative stabilities, offering insights into the physical chemistry of halogenated compounds (Postmyr, 1994).
Electrochemical Reduction
Pritts and Peters (1995) investigated the electrochemical behavior of halogenated butanes, including 1,4-dibromo- and 1,4-diiodobutane, in dimethylformamide. Their study revealed the formation of various products upon reduction, indicating potential applications in chemical synthesis and transformations (Pritts & Peters, 1995).
Photochemical Reactions
Dědek and Chvátal (1986) reported on the photochemical reactions involving halogenated compounds, such as 1,2-dibromo-1-chlorotrifluoroethane. Their findings highlight the potential for synthesizing complex fluorinated compounds through photochemical pathways (Dědek & Chvátal, 1986).
Polymer Synthesis
Guiot et al. (2005) examined the copolymerization of vinylidene fluoride with bromofluorinated alkenes, including compounds derived from halogenated ethanes. This research has implications for the synthesis of specialized polymers with unique properties (Guiot et al., 2005).
Catalytic Reactions
Blanchard, Wendlinger, and Canesson (1990) studied the reactions of various chlorofluorocarbons, including compounds structurally similar to 1,4-Dibromo-2-chloro-1,1,2-trifluoropentane, over different catalysts. This research provides valuable insights into the catalytic transformations of halogenated compounds (Blanchard, Wendlinger, & Canesson, 1990).
Electrophilic Fluorination
The work by Banks (1998) and Singh and Shreeve (2004) highlights the use of electrophilic fluorinating agents, such as F-TEDA-BF4, which could be relevant for the transformation of compounds like 1,4-Dibromo-2-chloro-1,1,2-trifluoropentane. These studies shed light on the synthesis and structural aspects of organofluorine compounds (Banks, 1998); (Singh & Shreeve, 2004).
特性
IUPAC Name |
1,4-dibromo-2-chloro-1,1,2-trifluoropentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6Br2ClF3/c1-3(6)2-4(8,9)5(7,10)11/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUVIXTLECMSVJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C(F)(F)Br)(F)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Br2ClF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70382123 | |
| Record name | 1,4-dibromo-2-chloro-1,1,2-trifluoropentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70382123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dibromo-2-chloro-1,1,2-trifluoropentane | |
CAS RN |
380-57-4 | |
| Record name | 1,4-dibromo-2-chloro-1,1,2-trifluoropentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70382123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-Butyl 6-bromo-4-oxo-3,4-dihydrospiro[benzo[e][1,3]oxazine-2,4'-piperidine]-1'-carboxylate](/img/structure/B1597963.png)
![2-Hydroxybicyclo[3.2.1]octane-6-carboxylic acid](/img/structure/B1597966.png)
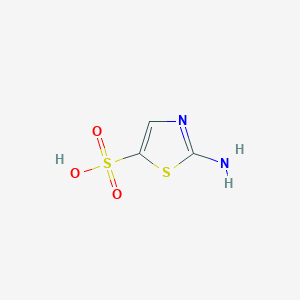
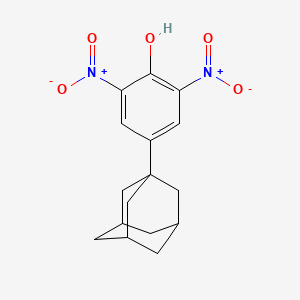
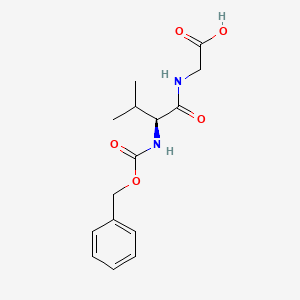
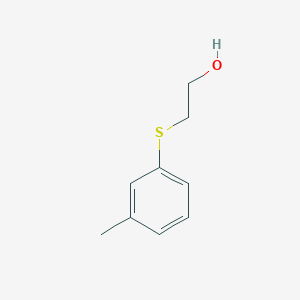
![1-[1-(4-Methoxyphenyl)ethyl]piperazine](/img/structure/B1597975.png)
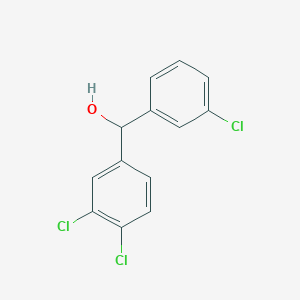
![4'-(Trifluoromethoxy)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1597979.png)
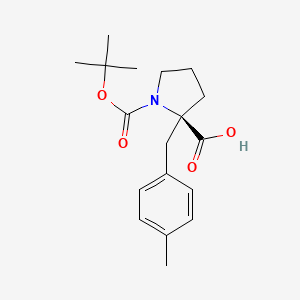
![2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-2-(3-nitrophenyl)acetic Acid](/img/structure/B1597983.png)
